8.3-Fold Greater HIF-1 Inhibitory Potency vs. Alpinumisoflavone in T47D Breast Tumor Cells
In a direct head-to-head comparison, 4′-O-methylalpinumisoflavone (compound 2) inhibited hypoxia-induced HIF-1 activation in human breast tumor T47D cells with an IC50 of 0.6 µM, whereas the parent compound alpinumisoflavone (compound 1) exhibited an IC50 of 5 µM [1]. This represents an 8.3-fold improvement in potency conferred solely by 4′-O-methylation. At HIF-1-inhibitory concentrations, compound 2 also suppressed hypoxic induction of HIF-1 target genes (CDKN1A, GLUT-1, VEGF), reduced tumor angiogenesis in vitro, and inhibited cell migration and chemotaxis [1].
| Evidence Dimension | HIF-1 activation inhibition (IC50) |
|---|---|
| Target Compound Data | 0.6 µM (4'-O-methylalpinumisoflavone) |
| Comparator Or Baseline | 5 µM (alpinumisoflavone) |
| Quantified Difference | 8.3-fold greater potency (5 / 0.6) |
| Conditions | Human breast tumor T47D cells; hypoxia-induced HIF-1 activation assay; compounds isolated from Lonchocarpus glabrescens |
Why This Matters
A researcher targeting HIF-1 for tumor hypoxia drug discovery who selects alpinumisoflavone instead of its 4′-methyl ether will require an 8-fold higher concentration to achieve equivalent pathway suppression, potentially altering selectivity and off-target profiles.
- [1] Liu Y, Veena CK, Morgan JB, Mohammed KA, Jekabsons MB, Nagle DG, Zhou YD. Methylalpinumisoflavone inhibits hypoxia-inducible factor-1 (HIF-1) activation by simultaneously targeting multiple pathways. J Biol Chem. 2009 Feb 27;284(9):5859-68. doi: 10.1074/jbc.M806744200. View Source
